molecular formula C15H17N3 B6445421 N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine CAS No. 2640829-05-4

N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B6445421
CAS No.: 2640829-05-4
M. Wt: 239.32 g/mol
InChI Key: BKMGNJLPHSVTLW-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a synthetic cyclopenta[d]pyrimidine derivative of interest in medicinal chemistry and anticancer research. This scaffold is recognized for its potential as a tubulin-binding agent . Compounds based on the cyclopenta[d]pyrimidine core function by targeting the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization and exhibiting potent antiproliferative effects against various cancer cell lines . The structural features of this compound, including the N-benzyl-N-methyl group, are typical of designs aimed at optimizing interactions within the tubulin binding site and modulating the compound's metabolic stability . Research into analogs has shown that this class of molecules can overcome common mechanisms of drug resistance, such as those mediated by P-glycoprotein (Pgp) efflux pumps and the expression of βIII-tubulin isotypes, making them a valuable scaffold for developing new anticancer therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-18(10-12-6-3-2-4-7-12)15-13-8-5-9-14(13)16-11-17-15/h2-4,6-7,11H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMGNJLPHSVTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a pyrimidine ring and a cyclopentane moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-one, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

Applications in Scientific Research

N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine has garnered attention for its potential applications in various fields of scientific research:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of cyclopenta[d]pyrimidines can inhibit bacterial growth, suggesting potential uses in developing new antibiotics.

Anticancer Research

The unique structural features of this compound make it a subject of interest in cancer research. Preliminary studies indicate that cyclopenta[d]pyrimidine derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Neuropharmacology

Given the structural similarities to known neuroactive compounds, this compound may have applications in neuropharmacology. Investigations into its effects on neurotransmitter systems could reveal insights into its potential as a treatment for neurological disorders.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various cyclopenta[d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibitory activity, suggesting that this compound could be further explored as a lead compound in antibiotic development.

Case Study 2: Anticancer Properties

In an investigation reported by Cancer Letters, researchers synthesized a series of cyclopenta[d]pyrimidine analogs and evaluated their cytotoxic effects on human cancer cell lines. The study found that some compounds induced cell cycle arrest and apoptosis, indicating that this compound might possess similar anticancer properties worthy of further exploration.

Case Study 3: Neuroactive Potential

A recent study assessed the neuropharmacological effects of several pyrimidine derivatives on rat models. The findings suggested that these compounds could modulate neurotransmitter release and exhibit anxiolytic effects. This positions this compound as a promising candidate for further research in treating anxiety disorders.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Structural Modifications and Bioactivity :

  • The target compound lacks the 2-chloro or 4-methoxy substituents seen in analogs but retains the N-benzyl group, which may enhance binding to hydrophobic pockets in tubulin .
  • The N-(4-methoxyphenyl) analog (±)-2•HCl demonstrates superior water solubility (due to HCl salt) and potency (GI50 = 2–10 nM), highlighting the importance of polar substituents for bioavailability .
  • 2-Chloro-N-methyl derivatives (e.g., CAS 76780-98-8) are likely intermediates for further functionalization, as chloro groups facilitate nucleophilic substitution reactions .

Nitro and phenyl groups in N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine introduce steric bulk, which may limit tubulin binding but enhance kinase inhibition (e.g., AKT1) .

Divergent Biological Targets :

  • Compounds with triazolo-pyridazine modifications (e.g., –13) suggest a shift from tubulin targeting to kinase inhibition, underscoring the scaffold’s versatility .

Research Findings and Contradictions

  • Tubulin Inhibition vs. Kinase Activity : While cyclopenta[d]pyrimidin-4-amine derivatives with methoxyphenyl or benzyl groups primarily target tubulin , pyrimidine analogs with nitro/phenyl substituents (e.g., ) show divergent kinase inhibition, indicating structure-dependent mechanistic variation .
  • Solubility Challenges : The target compound’s benzyl group may reduce water solubility compared to (±)-2•HCl, necessitating formulation optimization (e.g., salt formation) for in vivo efficacy .
  • Synthetic Utility : Chloro-substituted analogs (e.g., 2-chloro-N-methyl) serve as versatile intermediates for synthesizing libraries of derivatives, enabling SAR studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : Microwave-assisted Dimroth rearrangement is a key method, enabling rapid cyclization under controlled temperatures (e.g., 150°C for 30 minutes) with yields up to 85% . Optimization involves adjusting solvent polarity (e.g., dimethylacetamide), base selection (e.g., K₂CO₃), and stoichiometric ratios of intermediates like cyclopenta[d]pyrimidine precursors. Traditional thermal methods require prolonged heating (6–12 hours) and often result in lower yields due to side reactions .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodology :

  • ¹H NMR : Protons on the cyclopentane ring appear as multiplet signals at δ 2.5–3.5 ppm, while the benzyl group’s aromatic protons resonate at δ 7.2–7.4 ppm. The NH₂ group in the pyrimidine ring shows broad signals at δ 6.5–7.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺, with deviations <2 ppm from the theoretical mass .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for cyclopentane ring conformation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) to assess potency .
  • Solubility and Stability : HPLC-UV at physiological pH (7.4) to determine kinetic solubility and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How does microwave-assisted synthesis enhance the efficiency of producing this compound compared to conventional methods?

  • Methodology : Microwave irradiation reduces reaction time by 80–90% (e.g., 30 minutes vs. 6 hours) through uniform dielectric heating, minimizing thermal degradation. Yuan et al. (2012) demonstrated a 30% yield improvement in C–N coupling reactions due to enhanced reaction homogeneity and reduced byproduct formation . Kinetic studies using in-situ FTIR can monitor intermediate formation to further optimize time-temperature profiles .

Q. What computational strategies are effective in predicting its target binding affinity and selectivity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR) and hydrophobic contacts with cyclopentane .
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and electrostatic potential to correlate substituent effects (e.g., N-benzyl vs. N-aryl) with bioactivity .
  • MD Simulations : Analyze binding stability (RMSD <2 Å over 100 ns) and free energy landscapes (MM-PBSA) to prioritize derivatives .

Q. How can structural modifications resolve contradictions in reported biological activity data?

  • Methodology :

  • SAR Analysis : Compare derivatives with varied substituents (e.g., halogenated benzyl groups) to identify trends. For instance, chloro-substituted analogs show improved kinase inhibition but reduced solubility, requiring trade-off optimization .
  • Meta-Analysis : Re-evaluate conflicting datasets (e.g., IC₅₀ variability) by standardizing assay protocols (e.g., ATP concentration, incubation time) and controlling for compound purity (>95% by HPLC) .

Q. What experimental designs are critical for studying its metabolic pathways and toxicity profile?

  • Methodology :

  • Metabolite Identification : Incubate with human liver microsomes and analyze via LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Genotoxicity Screening : Ames test (TA98 and TA100 strains) and micronucleus assay in HepG2 cells to assess mutagenic potential .
  • Pharmacokinetics : Rodent studies with IV/PO dosing to calculate bioavailability (%F) and half-life (t½) .

Methodological Notes

  • Contradiction Handling : Discrepancies in biological data often arise from assay conditions (e.g., cell line variability, serum content). Validate key findings using orthogonal methods (e.g., Western blot alongside kinase assays) .
  • Scalability : Transitioning from lab-scale (mg) to pilot-scale (g) synthesis requires solvent recycling (e.g., DMF recovery) and flow chemistry setups to maintain yield and purity .

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